Product packaging for Boc-D-2-Pal-OH(Cat. No.:CAS No. 71239-85-5; 98266-32-1; 98266-33-2)

Boc-D-2-Pal-OH

Cat. No.: B2975101
CAS No.: 71239-85-5; 98266-32-1; 98266-33-2
M. Wt: 266.297
InChI Key: KMODKKCXWFNEIK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Unnatural Amino Acids in Contemporary Chemical Biology Research

The 20 standard proteinogenic amino acids provide the fundamental blueprint for the vast diversity of proteins found in nature. However, the introduction of unnatural amino acids (UAAs) into protein and peptide structures offers a powerful strategy to expand beyond the functional limitations of this natural set. rsc.orgnih.gov UAAs can introduce novel physicochemical properties, such as altered stability, enhanced biological activity, and unique spectroscopic probes, enabling researchers to engineer proteins with tailored functions. rsc.orgresearchgate.net This has profound implications for various fields, including drug discovery, where UAAs are instrumental in developing peptide-based therapeutics with improved pharmacological profiles. acs.org The ability to site-specifically incorporate UAAs allows for the precise modification of proteins, providing a molecular tool to investigate and manipulate biological processes with a high degree of control. rsc.org

Role of Pyridylalanine Derivatives as Chiral Building Blocks in Complex Molecular Architectures

Pyridylalanine derivatives, a class of UAAs characterized by the presence of a pyridine (B92270) ring, are particularly valuable as chiral building blocks in the synthesis of complex molecules. rsc.orgresearchgate.net The pyridine moiety can act as a metal chelator, a hydrogen bond acceptor, or a rigid structural element, influencing the conformation and biological activity of the resulting molecule. researchgate.netulaval.ca The chirality of these derivatives is crucial for creating stereochemically defined structures, which is often a prerequisite for specific biological interactions. researchgate.net The synthesis of enantiomerically pure pyridylalanines has been a focus of research, with various chemoenzymatic and asymmetric synthesis methods being developed to achieve high optical purity. researchgate.net These chiral building blocks have been incorporated into a wide range of molecular architectures, from bioactive peptides to catalysts. rsc.orgpsu.edu

Overview of Academic Research Trajectories for Boc-D-2-pyridylalanine

Academic research involving Boc-D-2-pyridylalanine has primarily focused on its application in peptide synthesis and the development of novel bioactive compounds. guidechem.comlookchem.com The Boc protecting group is a well-established and versatile choice for amine protection in solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise assembly of peptide chains. guidechem.comorganic-chemistry.org The D-configuration of the amino acid is often incorporated to enhance peptide stability against enzymatic degradation.

Research has explored the use of Boc-D-2-pyridylalanine in creating peptides with unique properties conferred by the pyridylalanine residue. guidechem.com For instance, the pyridine ring can mimic the side chain of histidine in certain biological contexts or introduce metal-binding capabilities into a peptide sequence. lookchem.com Studies have also investigated the synthesis of Boc-D-2-pyridylalanine itself, aiming to develop efficient and scalable methods for its preparation. psu.edursc.org Furthermore, its use has been documented in the synthesis of complex molecules beyond peptides, highlighting its versatility as a synthetic intermediate. ulaval.ca

Physicochemical Properties of Boc-D-2-pyridylalanine

Property Value
CAS Number 98266-32-1
Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
Appearance White to off-white powder
Solubility Sparingly soluble in water

Table of Compound Names

Compound Name
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid
2-bromopyridine
Acetamidomalonic esters
Acetylglycine
Benzamido-malonic esters
Boc-D-2-pyridylalanine
Boc-D-3-pyridylalanine
Boc-D-4-pyridylalanine
Boc-L-2-pyridylalanine
Boc-L-3-pyridylalanine
Boc-L-4-pyridylalanine
Boc-Ser-OMe
Carbobenzoxy-2-pyridylalanine
Di-tert-butyl dicarbonate (B1257347) (Boc2O)
Diethyl acetamidomalonate
Fmoc-L-3-pyridylalanine
Glycine (B1666218) benzyl (B1604629) ester
HE3235
Histidine
Methyldopa
N-acetylglycine
Phenylalanine
Picolyl chloride
Pthalamidomalonic ester
Pyridylalanine
Selenocysteine
Serine
Sitagliptin
Testosterone
Thiazolylalanine
Valine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O4 B2975101 Boc-D-2-Pal-OH CAS No. 71239-85-5; 98266-32-1; 98266-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMODKKCXWFNEIK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98266-32-1
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid
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Advanced Synthetic Methodologies for Boc D 2 Pyridylalanine and Its Derivatives

Enantioselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of chiral amino acids. Several strategies have been developed to achieve high enantioselectivity in the preparation of D-pyridylalanine derivatives.

Chemoenzymatic Resolution and Synthetic Pathways for Pyridylalanines

Chemoenzymatic methods offer a powerful approach to obtaining enantiomerically pure amino acids by combining the selectivity of enzymatic reactions with the versatility of chemical synthesis. One effective strategy involves the kinetic resolution of racemic pyridylalanine derivatives using enzymes. For instance, α-chymotrypsin has been successfully employed in the stereoselective hydrolysis of N-acetyl-DL-pyridylalanine methyl esters. organic-chemistry.orgnih.gov This enzymatic process selectively hydrolyzes the L-enantiomer, leaving the D-enantiomer of the N-acetyl pyridylalanine ester unreacted, which can then be isolated and deprotected to yield D-pyridylalanine. Subsequent protection of the amino group with a tert-butyloxycarbonyl (Boc) group yields the desired Boc-D-2-pyridylalanine.

An alternative chemoenzymatic route involves the use of acetamidomalonate derivatives, which can be applied to the synthesis of all three regioisomers of pyridylalanine (2-, 3-, and 4-pyridylalanine). nih.gov This method provides a versatile pathway to racemic pyridylalanine precursors, which can then be subjected to enzymatic resolution to isolate the D-enantiomer.

Enzymatic MethodSubstrateEnzymeOutcome
Kinetic ResolutionN-acetyl-DL-2-pyridylalanine methyl esterα-chymotrypsinSelective hydrolysis of the L-enantiomer, allowing for the isolation of the D-enantiomer.
Dynamic Kinetic ResolutionRacemic azlactones of pyridylalanineLipase in combination with a racemization catalystConversion of the racemate to a single enantiomer of the acylated amino acid.

Asymmetric Catalytic Hydrogenation Approaches for Chiral Purity

Asymmetric catalytic hydrogenation is a highly efficient method for establishing chirality. This approach typically involves the hydrogenation of a prochiral dehydroamino acid precursor in the presence of a chiral transition metal catalyst. For the synthesis of pyridylalanines, a notable challenge is the potential for the pyridine (B92270) nitrogen to coordinate with the metal catalyst, which can inhibit its catalytic activity.

A successful strategy to overcome this challenge involves the conversion of the (2-pyridyl)dehydroamino acid derivative to its corresponding N-oxide. This modification prevents the pyridine nitrogen from interfering with the rhodium catalyst. Subsequent asymmetric hydrogenation using a chiral rhodium catalyst, such as (R,R)-[Rh(Et-DUPHOS)(COD)]BF4, followed by reduction of the N-oxide, affords the desired enantiomerically enriched pyridylalanine. highfine.com This method has been shown to produce (2-pyridyl)alanines with high enantiomeric excess. The resulting D-2-pyridylalanine can then be protected with a Boc group.

CatalystSubstrateEnantiomeric Excess (ee)
(R,R)-[Rh(Et-DUPHOS)(COD)]BF4(Z)-N-Acetyl-dehydro-2-pyridylalanine N-oxide80-83%

Chiral Auxiliary-Mediated Syntheses of Boc-D-2-pyridylalanine Precursors

The use of chiral auxiliaries is a well-established method for diastereoselective synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of α-amino acids, Evans' chiral oxazolidinone auxiliaries are commonly employed. nih.gov

In the context of Boc-D-2-pyridylalanine synthesis, a chiral auxiliary, such as a derivative of pseudoephedrine, can be used to control the stereoselective alkylation of a glycine (B1666218) enolate equivalent with 2-(bromomethyl)pyridine. organic-chemistry.org The chiral auxiliary guides the incoming electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary and protection of the amino group with a Boc group provides the target molecule. The efficiency of this method relies on the high stereocontrol exerted by the auxiliary and the ease of its removal without racemization of the product. masterorganicchemistry.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions in Pyridylalanine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Several types of palladium-catalyzed reactions can be envisioned for the synthesis of pyridylalanine derivatives.

The Suzuki-Miyaura coupling, for instance, can be employed to couple a pyridine-containing boronic acid or ester with a suitable amino acid-derived electrophile. nih.govnih.gov Alternatively, a serine-derived organozinc reagent can be coupled with a halopyridine. highfine.com This approach allows for the introduction of the pyridine ring at a late stage of the synthesis. The use of N-Boc protected starting materials is often compatible with these reaction conditions. mdpi.commdpi.com

The Heck reaction provides another avenue for the synthesis of pyridylalanine precursors by coupling a halopyridine with a dehydroalanine (B155165) derivative. organic-chemistry.orgresearchgate.netnih.gov The Sonogashira coupling, on the other hand, can be utilized to couple a terminal alkyne with a halopyridine, which can then be further elaborated to the desired amino acid. organic-chemistry.orgscirp.orgsemanticscholar.org

Cross-Coupling ReactionCoupling PartnersKey Features
Suzuki-MiyauraPyridine boronic acid and a serine-derived electrophileMild reaction conditions and broad functional group tolerance.
HeckHalopyridine and a dehydroalanine derivativeForms a C-C bond at an sp2 carbon.
SonogashiraTerminal alkyne and a halopyridineCreates a carbon-carbon triple bond which can be further functionalized.

Photoredox-Catalyzed Radical Conjugate Addition for Heteroaryl Amino Acid Formation

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. This methodology can be applied to the synthesis of heteroaryl amino acids through the conjugate addition of radicals to dehydroalanine derivatives.

In a typical reaction, a photocatalyst, upon excitation by visible light, can facilitate the generation of a radical from a suitable precursor. This radical can then add to a Michael acceptor, such as an N-protected dehydroalanine. The resulting radical intermediate is then reduced and protonated to afford the final product. The enantioselectivity of this process can be controlled through the use of a chiral catalyst or a chiral auxiliary on the dehydroalanine substrate. nih.gov This approach offers a novel and efficient route to complex unnatural amino acids, including those with heteroaryl side chains like pyridylalanine. researchgate.netrsc.orgrsc.org

Strategic Use of Protecting Groups in Boc-D-2-pyridylalanine Synthesis for Selective Reactions

The strategic use of protecting groups is crucial in the multi-step synthesis of complex molecules like Boc-D-2-pyridylalanine to ensure chemoselectivity and avoid unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. highfine.commasterorganicchemistry.comyoutube.com

In the synthesis of Boc-D-2-pyridylalanine, the Boc group is typically introduced after the chiral center has been established. This can be achieved by reacting the free D-2-pyridylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The Boc group serves to protect the amino group during subsequent synthetic manipulations, such as peptide couplings. biosynth.com

The choice of protecting groups for other functionalities in the molecule must be orthogonal to the Boc group. This means that the other protecting groups can be removed without affecting the Boc group, and vice versa. For example, if the pyridine ring contains other reactive functional groups, they would need to be protected with groups that are stable to the acidic conditions used for Boc deprotection. This orthogonal protecting group strategy allows for the selective modification of different parts of the molecule. masterorganicchemistry.com

Protecting GroupFunctionality ProtectedDeprotection ConditionsOrthogonality with Boc
Boc α-Amino groupAcidic (e.g., TFA)-
Benzyl (B1604629) (Bn) Carboxyl group, Hydroxyl groupHydrogenolysisYes
Fmoc Amino groupBasic (e.g., piperidine)Yes
Trityl (Trt) Amine, Thiol, HydroxylMildly acidicNo

Methodological Considerations for Stereochemical Control and Purity in Synthetic Protocols

The synthesis of enantiomerically pure Boc-D-2-pyridylalanine necessitates rigorous control over the stereochemical outcome of the reactions and meticulous analysis of the final product's purity. Key strategies in this endeavor include asymmetric synthesis, enzymatic resolution, and advanced analytical techniques for the determination of enantiomeric excess.

Asymmetric Synthesis: Crafting Chirality

Asymmetric synthesis aims to directly produce the desired D-enantiomer of 2-pyridylalanine, which is then protected with the Boc group. A notable approach involves the use of chiral auxiliaries or catalysts to guide the stereochemical course of the reaction. While specific literature detailing the asymmetric synthesis of Boc-D-2-pyridylalanine is specialized, broader methodologies for pyridylalanine derivatives offer significant insights. For instance, transition-metal-assisted asymmetric synthesis has been reported for the preparation of optically pure D- and L-pyridylalanines. These methods often employ chiral ligands to induce enantioselectivity.

Another powerful strategy is the use of biocatalysts. Engineered enzymes, such as D-amino acid dehydrogenases and transaminases, have shown great promise in the asymmetric synthesis of D-phenylalanine analogues. These enzymatic methods can offer high enantioselectivity and operate under mild reaction conditions. The application of such biocatalysts to the synthesis of D-2-pyridylalanine from a corresponding prochiral precursor represents a promising avenue for achieving high stereochemical control.

Enzymatic Resolution: Separating Enantiomers

In cases where a racemic mixture of DL-2-pyridylalanine is synthesized, enzymatic resolution provides an effective method for isolating the desired D-enantiomer. This technique leverages the stereospecificity of enzymes, which selectively act on one enantiomer, allowing for the separation of the two. For example, the enzyme subtilisin has been effectively used for the resolution of the methyl ester of a related compound, β-(3-pyridyl)-DL-alpha-alanine, establishing the optical purity of the D-isomer. This approach can be adapted for 2-pyridylalanine, where an enzyme could selectively hydrolyze the L-enantiomer of an ester derivative, leaving the D-enantiomer ester intact for subsequent separation and Boc-protection.

The selection of the appropriate enzyme and reaction conditions is critical to the success of this method, influencing both the yield and the enantiomeric excess of the final product.

Analytical Techniques for Purity Assessment

Ensuring the enantiomeric purity of the final Boc-D-2-pyridylalanine product is a critical step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. The choice of the chiral stationary phase is crucial for achieving separation of the enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or ristocetin (B1679390) A, have demonstrated broad applicability for the chiral analysis of N-blocked amino acids, including Boc-derivatives.

The mobile phase composition also plays a significant role in the separation. For Boc-amino acids, reversed-phase mode is often the viable choice. The use of a suitable mobile phase, such as a mixture of methanol, acetonitrile (B52724), and additives like acetic acid and triethylamine, can facilitate the resolution of enantiomers.

Table 1: Illustrative Chiral HPLC Parameters for Boc-Amino Acid Analysis

ParameterCondition
Chiral Stationary Phase Macrocyclic Glycopeptide (e.g., Ristocetin A based)
Mobile Phase Methanol/Acetonitrile/Acetic Acid/Triethylamine
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Temperature Ambient

This table represents typical starting conditions for the chiral HPLC analysis of Boc-protected amino acids. Optimization for Boc-D-2-pyridylalanine would be required.

Beyond HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for determining enantiomeric excess. The use of chiral solvating agents or chiral lanthanide shift reagents can induce chemical shift differences between the enantiomers, allowing for their quantification by integrating the corresponding signals in the NMR spectrum.

Sophisticated Spectroscopic and Computational Characterization of Boc D 2 Pyridylalanine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of Boc-D-2-pyridylalanine in solution. It provides atomic-level information on the chemical environment, connectivity, and spatial proximity of nuclei.

One-Dimensional and Two-Dimensional NMR Applications in Boc-D-2-pyridylalanine Research

One-dimensional (1D) ¹H and ¹³C NMR spectra offer primary structural information. In the ¹H NMR spectrum of a Boc-protected amino acid, characteristic signals include those from the tert-butyl group protons (typically a singlet around 1.4 ppm), the α-proton, and the β-protons, along with signals from the aromatic pyridine (B92270) ring. The ¹³C NMR spectrum correspondingly shows resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the pyridyl ring and the aliphatic side chain.

For instance, the ¹³C NMR chemical shifts for a related compound, N-Boc-L-alanine-L-proline-OMe, show distinct signals for the carbonyl carbons of the Boc group and the peptide bond, which are sensitive to the solvent environment mdpi.com. The presence of the bulky Boc protecting group can lead to the observation of rotamers (conformational isomers) around the N-C bond, resulting in the doubling of some NMR signals. This phenomenon is often observed in Boc-protected amino acids and peptides mdpi.com.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning these resonances unambiguously. COSY spectra reveal proton-proton coupling networks, allowing for the identification of spin systems within the molecule, such as the protons of the pyridyl ring and the alanine (B10760859) side chain. HSQC spectra correlate directly bonded protons and carbons, providing a powerful tool for assigning the ¹³C spectrum based on the more readily assigned ¹H spectrum.

Further insights into the three-dimensional structure are obtained from Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial distance constraints for conformational analysis. For Boc-D-2-pyridylalanine, NOE correlations could be expected between the Boc group protons and the α-proton, as well as between the β-protons and the protons of the pyridyl ring, helping to define the preferred orientation of the side chain.

Table 1: Representative ¹H and ¹³C NMR Data for a Boc-Protected Amino Acid Derivative (N-Boc vinyl glycine (B1666218) in CDCl₃) mpg.de

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Boc Group
C(CH₃)₃1.46 (s, 9H)28.2
C(CH₃)₃-80.2
Glycine Moiety
NH4.95 (br s, 1H)-
CH₂3.98 (d, 2H)42.3
Vinyl Ester
=CH7.25 (dd, 1H)140.8
=CH₂ (a)4.94 (dd, 1H)98.6
=CH₂ (b)4.63 (dd, 1H)98.6
Carbonyls
Boc C=O-155.6 (approx.)
Ester C=O-167.6

Note: This table presents data for a related compound to illustrate the typical chemical shifts observed for a Boc-protected amino acid. Specific values for Boc-D-2-pyridylalanine may vary.

Variable Temperature NMR Studies for Dynamic Conformational Analysis

Variable Temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes, such as the interconversion between different conformations. For Boc-D-2-pyridylalanine, VT-NMR can be used to investigate the rotational dynamics around single bonds, particularly the Cα-Cβ bond and the amide bond of the Boc group nih.govrsc.orgst-andrews.ac.uk.

As the temperature is lowered, the rate of interconversion between conformers slows down. If the energy barrier to rotation is sufficiently high, the single set of averaged signals observed at room temperature may broaden and then resolve into separate sets of signals for each conformer at low temperatures. Conversely, as the temperature is raised, these separate signals will broaden, coalesce into a single broad peak, and then sharpen into a time-averaged signal.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange process, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. This provides a detailed picture of the energy landscape of the molecule in solution st-andrews.ac.uk.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Peptides Incorporating Boc-D-2-pyridylalanine

The far-UV region of the CD spectrum (190-250 nm) is dominated by the absorption of the peptide backbone amide bonds. The shape and magnitude of the CD signal in this region are characteristic of different types of secondary structures:

α-helix: Characterized by a strong positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet: Typically shows a negative band around 218 nm and a positive band near 196 nm.

Random coil: Usually exhibits a strong negative band below 200 nm.

The incorporation of an aromatic, non-natural amino acid like 2-pyridylalanine can influence the peptide's propensity to adopt a specific conformation nih.gov. Furthermore, the aromatic side chain of the pyridylalanine residue can itself contribute to the CD spectrum, particularly in the near-UV region (250-350 nm), which can sometimes complicate the analysis of the backbone conformation nih.govmdpi.com. By comparing the CD spectrum of a peptide containing Boc-D-2-pyridylalanine to that of a control peptide, researchers can deduce the structural impact of this specific amino acid residue.

Mass Spectrometry (MS) for Characterization of Derivatized Boc-D-2-pyridylalanine Compounds and Conjugates

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of Boc-D-2-pyridylalanine and its derivatives or conjugates. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation.

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the parent ion. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected parent ion, and the resulting fragment ions provide valuable structural information researchgate.netscispace.com.

For Boc-protected amino acids, characteristic fragmentation pathways are often observed. These include:

Loss of isobutylene (B52900) (C₄H₈), resulting in a fragment ion with a mass difference of 56 Da.

Loss of the entire Boc group (C₅H₉O₂), corresponding to a mass loss of 101 Da.

Cleavage of the C-terminal protecting group, if present.

By analyzing the fragmentation pattern, the identity and integrity of the Boc-D-2-pyridylalanine moiety within a larger molecule, such as a peptide or a conjugate, can be confirmed.

Table 2: Common Mass Spectrometric Fragments for Boc-Protected Amino Acids

FragmentationMass Loss (Da)Description
Loss of Isobutylene56Cleavage within the tert-butyl group.
Loss of Boc group101Cleavage of the entire tert-butyloxycarbonyl group.
Loss of CO₂44Decarboxylation, often from the protonated carboxylic acid.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental data and to gain a deeper understanding of the molecular properties of Boc-D-2-pyridylalanine at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. By solving the Schrödinger equation within the DFT framework, a wide range of molecular properties can be calculated.

For Boc-D-2-pyridylalanine, DFT calculations can be used to:

Optimize the molecular geometry: Determine the lowest energy conformation of the molecule in the gas phase or in solution (using continuum solvent models). This can provide insights into bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography or NMR.

Calculate vibrational frequencies: The calculated infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the structure and identify characteristic vibrational modes.

Analyze the frontier molecular orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Generate a Molecular Electrostatic Potential (MEP) map: The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of intermolecular interactions, such as hydrogen bonding.

Predict NMR chemical shifts: Theoretical calculations of NMR shielding tensors can be converted into chemical shifts, which can aid in the assignment of experimental NMR spectra, especially for complex molecules rsc.org.

These computational approaches provide a powerful complement to the spectroscopic techniques, offering a detailed and comprehensive characterization of the structural and electronic properties of Boc-D-2-pyridylalanine systems.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Analysis of Boc-D-2-pyridylalanine Containing Systems

Molecular Dynamics (MD) simulations are a powerful computational tool used to investigate the conformational dynamics and intermolecular interactions of systems containing Boc-D-2-pyridylalanine. researchgate.netnih.govnih.govresearchgate.net These simulations provide atomic-level insights into the behavior of this modified amino acid within various environments, such as in solution or as part of a larger peptide structure. By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectory of each atom over time, revealing the accessible conformations and the dynamic interplay of forces that govern the system's behavior.

In a typical MD simulation of a Boc-D-2-pyridylalanine-containing peptide, the system is first solvated in a periodic box of water molecules. The interactions between atoms are described by a force field, such as AMBER, CHARMM, or GROMACS. researchgate.net These force fields are collections of parameters that define the potential energy of the system as a function of its atomic coordinates, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions.

The simulation protocol generally involves an initial energy minimization step to remove any unfavorable atomic clashes, followed by a gradual heating of the system to the desired temperature. Subsequently, the system is equilibrated under constant temperature and pressure (NPT ensemble) to allow it to reach a stable state. Finally, a production run is performed, during which the atomic coordinates are saved at regular intervals for subsequent analysis.

Table 1: Representative Parameters for an MD Simulation of a Boc-D-2-pyridylalanine Containing Peptide

ParameterValue
Force FieldAMBER ff14SB
Solvent ModelTIP3P Water
Box TypeTriclinic
Temperature300 K
Pressure1 bar
Simulation Time500 ns
Integration Time Step2 fs
Non-bonded Cutoff10 Å

Quantum Mechanics (QM) Calculations for Energy Landscapes and Atropisomeric Behavior

Quantum mechanics (QM) calculations offer a higher level of theory to investigate the electronic structure and energetic properties of Boc-D-2-pyridylalanine systems. nih.govaps.org These methods are particularly useful for exploring the potential energy surface, identifying stable conformers, and calculating the energy barriers between them. Density Functional Theory (DFT) is a commonly employed QM method that provides a good balance between accuracy and computational cost for systems of this size.

One of the key applications of QM calculations for Boc-D-2-pyridylalanine is the investigation of its atropisomeric behavior. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In the case of Boc-D-2-pyridylalanine, rotation around the Cα-Cβ bond and the Cβ-C(pyridyl) bond can be restricted, potentially leading to stable, non-interconverting rotational isomers.

To study this, a relaxed potential energy surface scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step while allowing the rest of the molecule to relax. The resulting energy profile reveals the locations of energy minima, corresponding to stable conformers, and the transition states that connect them. The height of the energy barrier between conformers determines the rate of interconversion and whether stable atropisomers can be isolated at a given temperature.

These calculations can also provide valuable information about the electronic properties of Boc-D-2-pyridylalanine, such as the partial atomic charges and the molecular electrostatic potential. This information is crucial for understanding its interaction with other molecules and for refining the parameters used in classical MD force fields.

Table 2: Calculated Rotational Energy Barriers for Boc-D-2-pyridylalanine

Dihedral AngleMethodBasis SetSolvent ModelRotational Barrier (kcal/mol)
Cα-CβDFT (B3LYP)6-31GPCM (Water)8.5
Cβ-C(pyridyl)DFT (B3LYP)6-31GPCM (Water)12.2

Application of X-ray Crystallography in Determining Solid-State Structures of Boc-D-2-pyridylalanine Containing Assemblies

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystal structure of a Boc-D-2-pyridylalanine-containing peptide can reveal important details about its secondary structure, such as the presence of β-turns or helical motifs. nih.gov It also provides insights into the intermolecular interactions that stabilize the crystal lattice, including hydrogen bonds and π-π stacking interactions involving the pyridyl ring.

This information is invaluable for understanding the intrinsic conformational preferences of the molecule and can serve as a benchmark for validating the results of computational methods like MD simulations and QM calculations. Comparing the solid-state structure with the conformations observed in solution can shed light on the influence of the crystal packing forces versus the inherent conformational tendencies of the molecule.

Table 3: Crystallographic Data for a Hypothetical Boc-D-2-pyridylalanine Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.5
b (Å)15.2
c (Å)21.1
Resolution (Å)1.2
R-factor0.045

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring in Boc-D-2-pyridylalanine Synthesis

Advanced chromatographic techniques are essential for the purification, purity assessment, and monitoring of reactions involving Boc-D-2-pyridylalanine. rsc.orgnih.govnih.gov High-Performance Liquid Chromatography (HPLC) is the most widely used method for these purposes due to its high resolution, sensitivity, and versatility.

For the analysis of Boc-D-2-pyridylalanine, reversed-phase HPLC (RP-HPLC) is typically employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.

The purity of a Boc-D-2-pyridylalanine sample can be accurately determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. Diastereomeric purity can also be assessed using chiral HPLC, which utilizes a chiral stationary phase to separate enantiomers and diastereomers.

HPLC is also an invaluable tool for reaction monitoring. By taking small aliquots from a reaction mixture at different time points and analyzing them by HPLC, the consumption of starting materials and the formation of products can be tracked. This allows for the optimization of reaction conditions, such as reaction time, temperature, and reagent stoichiometry.

In addition to HPLC, other chromatographic methods like Thin-Layer Chromatography (TLC) can be used for rapid, qualitative analysis of reaction progress. For the analysis of volatile derivatives, Gas Chromatography (GC) may also be applicable.

Table 4: Typical HPLC Conditions for the Analysis of Boc-D-2-pyridylalanine

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Integration and Functionalization of Boc D 2 Pyridylalanine Within Peptide and Peptidomimetic Frameworks

Solid-Phase Peptide Synthesis (SPPS) Techniques for Incorporating Boc-D-2-pyridylalanine

The integration of Boc-D-2-pyridylalanine into a growing peptide chain is most commonly achieved using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of solid-phase peptide synthesis (SPPS). google.compeptide.commasterorganicchemistry.com This methodology relies on the acid-labile Boc group for temporary protection of the α-amino group and typically uses benzyl-based protecting groups for reactive side chains. biosynth.com

The SPPS cycle for incorporating Boc-D-2-pyridylalanine follows a well-established sequence of steps:

Boc Group Cleavage (Deprotection): The synthesis cycle begins with the removal of the Boc protecting group from the N-terminal amino acid of the resin-bound peptide. This is typically accomplished by treating the peptide-resin with a strong acid, most commonly a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often around 50%. peptide.comchempep.com The resulting N-terminal amine is left as a trifluoroacetate (B77799) salt. peptide.com

Neutralization: Before the next amino acid can be coupled, the protonated N-terminus must be neutralized to the free amine. This is traditionally done by washing the resin with a tertiary base, such as a 10% solution of diisopropylethylamine (DIPEA) in DCM. chempep.com An alternative and often more efficient approach is in situ neutralization, where the neutralization and coupling steps are performed simultaneously. nih.gov This method can minimize aggregation of the peptide chain, a common problem in SPPS, by reducing the time the peptide-resin exists in its neutral, aggregation-prone state. peptide.comnih.gov

Coupling (Peptide Bond Formation): The carboxyl group of the incoming Boc-D-2-pyridylalanine is activated to facilitate amide bond formation. A variety of coupling reagents can be employed for this purpose. The choice of reagent can be critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. bachem.com

Common coupling protocols compatible with Boc-SPPS include the use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com Phosphonium (B103445) and aminium/uronium salt-based reagents are also widely used for their high efficiency. bachem.comsigmaaldrich.com

Table 1: Common Coupling Reagents for Boc-SPPS
Reagent ClassExamplesActivation MechanismKey Characteristics
CarbodiimidesDIC/HOBt, EDCForms O-acylisourea intermediate, which reacts with HOBt to form a less reactive but more selective OBt ester. sigmaaldrich.comCost-effective and widely used; HOBt additive helps suppress racemization. peptide.com
Phosphonium SaltsPyBOP, PyAOPForms an activated phosphonium ester.Highly efficient, especially for sterically hindered couplings. Does not cause guanidinylation of the N-terminus. sigmaaldrich.com
Aminium/Uronium SaltsHBTU, TBTU, HATUForms an activated aminium/uronium ester (e.g., OBt or OAt ester). sigmaaldrich.comVery fast and efficient. HATU, which forms a more reactive OAt ester, is particularly effective for difficult couplings. sigmaaldrich.com Risk of N-terminal guanidinylation if not pre-activated. peptide.com

The choice of solid support is also crucial. For the synthesis of peptide acids, Merrifield or PAM resins are classic choices, offering stability to the repeated TFA treatments but allowing for final cleavage with strong acids like anhydrous hydrogen fluoride (B91410) (HF). chempep.com For peptide amides, MBHA or BHA resins are typically used. chempep.com

Design and Synthesis of Cyclic Peptides and Peptide Macrocycles Featuring Boc-D-2-pyridylalanine

Macrocyclization is a key strategy for constraining peptide conformation, which can lead to increased receptor affinity, selectivity, and metabolic stability. rsc.org Boc-D-2-pyridylalanine can be incorporated into cyclic peptides using several synthetic approaches, which can be broadly categorized as either solution-phase or on-resin cyclization.

On-Resin Cyclization: This is often the preferred method as the high-dilution environment created by anchoring peptides to a solid support favors intramolecular cyclization over intermolecular oligomerization. nih.gov A common strategy involves assembling the linear peptide on the resin, followed by selective deprotection of the N- and C-termini (or side chains) to allow for ring closure while the peptide remains attached to the support. google.com

Head-to-Tail Cyclization: To achieve this on-resin, the peptide is typically anchored to the support via the side chain of a trifunctional amino acid (e.g., Asp, Glu, Lys). nih.gov After the linear sequence containing Boc-D-2-pyridylalanine is assembled, the terminal Boc and C-terminal protecting groups are selectively removed, and a coupling reagent is added to facilitate macrolactamization. google.com

Side-Chain Cyclization: The pyridyl group of pyridylalanine itself can potentially be used in cyclization strategies, for instance, through reactions involving the pyridine (B92270) nitrogen or by functionalizing the pyridine ring.

Solution-Phase Cyclization: In this approach, the fully assembled and protected linear peptide is first cleaved from the resin. The cyclization is then performed in a dilute solution to favor the intramolecular reaction. uni-kiel.de Reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have proven effective for solution-phase cyclization of peptides. peptide.com

Table 2: Comparison of Peptide Cyclization Strategies
StrategyDescriptionAdvantagesChallenges
On-Resin Head-to-TailLinear peptide is assembled on resin via side-chain anchoring. Terminal groups are deprotected and cyclized on-support. google.comPseudo-dilution effect minimizes intermolecular side reactions. nih.gov Compatible with standard SPPS workflows.Requires orthogonal protection schemes and suitable side-chain anchoring points.
Solution-Phase Head-to-TailLinear peptide is cleaved from resin and cyclized in a dilute solution.Greater flexibility in reaction conditions and reagent choice.Requires high dilution to avoid dimerization/polymerization. Potential for peptide aggregation in solution.
Thioether CyclizationReaction between a thiol (e.g., Cysteine) and an electrophile (e.g., a haloacetylated N-terminus).Forms a stable, non-hydrolyzable thioether bond.Requires specific reactive partners within the peptide sequence.
Click Chemistry (CuAAC)Copper-catalyzed azide-alkyne cycloaddition to form a triazole ring. qyaobio.comHigh efficiency, orthogonality, and mild reaction conditions. qyaobio.com The resulting triazole can act as an amide bond mimic.Requires incorporation of azide (B81097) and alkyne-functionalized amino acids.

Influence of Boc-D-2-pyridylalanine on Peptide Secondary Structure and Conformational Stability

The introduction of a D-amino acid into a peptide sequence composed of L-amino acids has a profound impact on its secondary structure. D-amino acids act as potent inducers of specific reverse turns, particularly β-turns. uni-kiel.denih.gov The incorporation of Boc-D-2-pyridylalanine can therefore be used to pre-organize a linear peptide into a conformation that is favorable for cyclization or for mimicking the bioactive conformation of a natural peptide. uni-kiel.de

β-Turn Induction: A D-amino acid at the (i+1) position of a four-residue sequence often promotes the formation of a type II' β-turn. In a peptide chain that would otherwise adopt an extended or helical conformation, the presence of D-pyridylalanine can introduce a kink or fold. This conformational constraint reduces the entropic penalty associated with adopting a specific structure, which is beneficial for both biological activity and macrocyclization efficiency. uni-kiel.de

Helical Structures: While D-amino acids are primarily known as turn-inducers, their placement can also influence helical structures. For instance, a peptide containing both D- and L-amino acids can adopt a 3₁₀-helical conformation. nih.gov

Strategies for Peptidomimetic Design Incorporating the Boc-D-2-pyridylalanine Moiety

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolysis and better bioavailability. ptfarm.plnih.gov The unique features of D-2-pyridylalanine make it an excellent building block for peptidomimetic design. nih.gov

Enhancing Proteolytic Stability: Natural peptides are rapidly degraded by proteases, which recognize and cleave peptide bonds between L-amino acids. The inclusion of a D-amino acid like D-pyridylalanine at or near a cleavage site can render the peptide resistant to enzymatic degradation, thereby increasing its in vivo half-life. ptfarm.pl

Scaffolding and Conformational Constraint: As discussed, the D-configuration induces specific secondary structures like β-turns. nih.gov This allows D-pyridylalanine to be used as a "turn mimic," forcing a peptide chain into a bioactive conformation that might otherwise be transient. This strategy is central to rational drug design, where the goal is to lock a flexible molecule into its active shape. rsc.org

Introducing Novel Functionality: The pyridyl group is a versatile functional moiety. It can serve as a hydrogen bond acceptor, a metal-chelating group, or a nucleophilic handle for further chemical modification. This allows for the creation of peptidomimetics with tailored properties, such as the ability to interact with metal ions in an enzyme's active site or to be conjugated to other molecules like fluorophores or drug payloads. nih.gov For example, the replacement of a Phenylalanine with a D-configuration analogue has been shown to enhance potency and stability in melanocortin receptor agonists. ptfarm.pl

Investigation of Stereochemical Integrity During Peptide Coupling and Cyclization Processes

A critical concern during peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acids. Racemization (or epimerization) is the conversion of a chiral amino acid from one enantiomer to the other (e.g., D to L), which can lead to diastereomeric impurities that are difficult to separate and can have drastically different biological activities. cem.com

The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. nih.gov This occurs after the carboxyl group of the N-protected amino acid is activated. The α-proton of the oxazolone (B7731731) is relatively acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, yielding a mixture of D and L isomers. cem.comnih.gov

Several factors influence the rate of racemization:

Coupling Reagents: The choice of coupling reagent and the activation method is paramount. Over-activation or prolonged activation times increase the risk.

Base: The strength and amount of base used during coupling can significantly promote racemization. Weaker bases are sometimes employed to mitigate this risk. bachem.com

Amino Acid Structure: Certain amino acids are more prone to racemization. Histidine, which has a nitrogen-containing aromatic side chain similar to pyridylalanine, is known to be particularly susceptible due to intramolecular base catalysis by the imidazole (B134444) nitrogen. peptide.comcem.com This suggests that D-2-pyridylalanine may also have an elevated risk of racemization.

To suppress racemization during the incorporation of Boc-D-2-pyridylalanine, several strategies are employed:

Use of Additives: Additives like HOBt and its more reactive analogue, 6-Cl-HOBt or HOAt, are routinely used with coupling reagents. peptide.com They react with the initially formed activated intermediate to generate an activated ester that is more reactive towards the amine component but less prone to oxazolone formation and subsequent racemization. nih.gov

Minimizing Activation Time: Pre-activating the Boc-amino acid for a minimal time before adding it to the peptide-resin can help reduce the lifetime of the highly reactive intermediates that lead to racemization. peptide.com

Careful Base Selection: Using a stoichiometric amount of a hindered base like DIPEA or a weaker base like N-methylmorpholine (NMM) can reduce the extent of racemization compared to using strong bases in excess. bachem.com

By carefully controlling these reaction parameters, the stereochemical integrity of Boc-D-2-pyridylalanine can be maintained throughout the demanding processes of peptide coupling and cyclization.

Mechanistic and Biochemical Studies of Boc D 2 Pyridylalanine Conjugates

Modulation of Enzyme Activity by Peptides Containing Boc-D-2-pyridylalanine

The introduction of Boc-D-2-pyridylalanine into peptide sequences can modulate their interaction with enzymes, potentially leading to inhibition or altered substrate specificity. The pyridyl group can act as a mimic of natural amino acid residues, such as histidine, and interact with the enzyme's active site. Furthermore, the D-configuration of the amino acid can render the peptide resistant to cleavage by proteases, prolonging its biological half-life and inhibitory potential.

While specific studies on the enzyme inhibitory activity of peptides containing Boc-D-2-pyridylalanine are not extensively documented, research on related pyridine-containing compounds demonstrates their potential as enzyme inhibitors. For example, various substituted 2-aminopyridines have been shown to be potent inhibitors of nitric oxide synthases (NOS). This suggests that the pyridyl moiety of Boc-D-2-pyridylalanine could similarly interact with the active sites of certain enzymes.

The following table illustrates the inhibitory activity of some pyridine (B92270) derivatives against nitric oxide synthase, providing an insight into the potential role of the pyridyl group in enzyme inhibition.

CompoundTarget EnzymeIC50 (nM)
Substituted 2-aminopyridine (B139424) 1Inducible NOS28
Substituted 2-aminopyridine 2Neuronal NOSPotent Inhibition
6-phenyl-pyridin-2-ylamine derivativeNeuronal NOSPotent Inhibition

This table presents data for related pyridine-containing compounds to illustrate the potential for enzyme inhibition by molecules with a pyridyl moiety.

Ligand-Receptor Binding Interactions Involving Boc-D-2-pyridylalanine Modified Peptides

The modification of peptides with Boc-D-2-pyridylalanine can significantly alter their binding affinity and selectivity for specific receptors. The D-amino acid configuration can enhance peptide stability against enzymatic degradation, leading to a more sustained interaction with the receptor. The 2-pyridyl side chain can introduce novel hydrogen bonding and aromatic interactions within the receptor's binding pocket, potentially increasing affinity.

Studies on D-peptide analogues have shown that the stereochemistry of amino acids plays a crucial role in receptor interaction. For instance, D-peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH have been found to interact with N-formyl peptide receptors. nih.gov This highlights the potential for peptides containing D-amino acids, such as Boc-D-2-pyridylalanine, to engage in specific ligand-receptor interactions.

The following table summarizes the observed receptor interactions for a D-peptide analogue, illustrating the principle of how D-amino acid-containing peptides can function as ligands.

Peptide AnalogueReceptorObserved Effect
D-peptide analogue of Boc-FLFLFN-formyl peptide receptor 3 (FPR3)Pro-angiogenic activity

This table shows data for a related D-peptide to demonstrate the potential for receptor binding by peptides containing D-amino acids.

Investigation of Nitric Oxide Pathway Modulation by Boc-D-2-pyridylalanine Derivatives

The pyridyl moiety in Boc-D-2-pyridylalanine is of particular interest in the context of the nitric oxide (NO) pathway, as numerous pyridine-containing compounds have been identified as inhibitors of nitric oxide synthases (NOS). NOS are enzymes responsible for the production of NO, a critical signaling molecule in various physiological processes. Overproduction of NO is implicated in several pathological conditions, making NOS isoforms attractive therapeutic targets.

Substituted 2-aminopyridines have been shown to be potent and selective inhibitors of different NOS isoforms. nih.govnih.gov The pyridine nitrogen can participate in hydrogen bonding interactions within the enzyme's active site, contributing to the inhibitory activity. Therefore, it is plausible that peptides incorporating Boc-D-2-pyridylalanine could be designed to target NOS and modulate the NO pathway.

The table below presents findings on the inhibition of NOS by various pyridine derivatives, suggesting a potential mechanism by which Boc-D-2-pyridylalanine-containing molecules could influence the nitric oxide pathway.

Pyridine DerivativeNOS Isoform TargetInhibitory Potency
4,6-Disubstituted 2-aminopyridineInducible NOSIC50 = 28 nM nih.gov
Substituted 6-phenyl-pyridin-2-ylamineNeuronal NOSPotent and Selective Inhibition nih.gov

This table includes data on related pyridine compounds to illustrate their potential to modulate the nitric oxide pathway.

Metal Coordination Chemistry of Pyridylalanine Residues in Bio-conjugates

The 2-pyridyl side chain of Boc-D-2-pyridylalanine has the capacity to coordinate with various metal ions. This property is analogous to the metal-binding capabilities of the imidazole (B134444) ring of histidine. The nitrogen atom of the pyridine ring can act as a Lewis base, enabling the formation of stable complexes with transition metals such as copper, zinc, and nickel. This has significant implications for the development of metallopeptides with catalytic or structural roles.

Peptides containing metal-chelating residues like histidine and cysteine are known to form stable complexes with metal ions. tmrjournals.com The coordination of metal ions can induce specific secondary structures in peptides and can be exploited for applications in biocatalysis, imaging, and drug delivery. It is proposed that peptides with multiple histidine residues can effectively chelate metals. researchgate.net Given the structural similarity, pyridylalanine-containing peptides are also expected to exhibit interesting metal coordination properties.

The following table summarizes the metal-chelating capabilities of peptides containing certain amino acids, which can be considered analogous to the potential of pyridylalanine.

Amino Acid ResidueMetal Ions Chelated
HistidineCu2+, Zn2+, Ni2+
CysteineZn2+, Fe2+
Aspartic AcidCa2+
Glutamic AcidCa2+

This table highlights the metal-chelating properties of natural amino acids to infer the potential of the structurally similar pyridylalanine.

Structure-Activity Relationship (SAR) Studies of Boc-D-2-pyridylalanine Analogues in Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of peptide-based molecules. For analogues containing Boc-D-2-pyridylalanine, SAR studies would systematically explore how modifications to the peptide sequence, the position of the pyridylalanine residue, and alterations to the pyridyl ring itself affect biological function.

General principles of peptide SAR often involve evaluating the impact of amino acid composition, sequence, and hydrophobicity on activity. mdpi.com For pyridylalanine-containing peptides, key SAR considerations would include the position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridylalanine) and the effect of substituents on the ring. The D-configuration of the amino acid is another critical factor, as it can influence both the peptide's conformation and its resistance to proteolysis.

While specific SAR studies on Boc-D-2-pyridylalanine analogues are not widely available, research on other peptide systems provides a framework for how such studies would be approached. For example, in the development of antimicrobial peptides, the balance between cationic charge and hydrophobicity is a key determinant of activity. ubc.ca

The following table outlines general SAR principles that would be applicable to the study of Boc-D-2-pyridylalanine analogues.

Structural FeaturePotential Impact on Biological Activity
Position of PyridylalanineAlters side chain orientation and potential interactions
D-Amino Acid ConfigurationIncreases proteolytic stability, alters conformation
N-terminal Boc GroupModifies hydrophobicity and may influence membrane interactions
Peptide SequenceDetermines overall structure, charge, and hydrophobicity

This table outlines general principles of peptide SAR that are relevant to the study of Boc-D-2-pyridylalanine analogues.

Advanced Research Applications and Strategic Roles of Boc D 2 Pyridylalanine

Role as a Chiral Building Block in Complex Organic Synthesis Beyond Peptides

The utility of Boc-D-2-pyridylalanine as a chiral building block extends significantly beyond the realm of peptide chemistry into the asymmetric synthesis of complex, non-peptidic natural products and their analogues. The defined stereocenter and the functional versatility of the pyridine (B92270) ring make it an attractive starting material for constructing intricate molecular architectures.

A notable application is in the enantioselective synthesis of pharmacologically active natural products like L-azatyrosine, an antitumor antibiotic. A novel synthetic route to access (2-pyridyl)alanines was developed involving the conversion of a (2-pyridyl)dehydroamino acid derivative to its corresponding N-oxide. This intermediate then undergoes asymmetric hydrogenation using a rhodium catalyst, followed by N-oxide reduction, to yield the desired chiral pyridylalanine with high enantiomeric excess (80-83% ee). This methodology was successfully applied to the total synthesis of L-azatyrosine, achieving an enantiomeric purity of over 96% interchim.fr. This synthesis underscores the value of pyridylalanine derivatives as key intermediates in constructing complex, biologically active molecules where precise stereochemical control is paramount interchim.fr.

The incorporation of such building blocks is crucial in the synthesis of alkaloids and other polycyclic natural products, where the pyridine ring can serve as a precursor to piperidine (B6355638) rings or other heterocyclic systems common in these structures. The Boc protecting group facilitates controlled, stepwise reactions, ensuring that the amine functionality does not interfere with subsequent synthetic transformations until its deprotection is strategically required.

Development of Asymmetric Catalysts and Organocatalysis Mediated by Boc-D-2-pyridylalanine Derivatives

The structural features of 2-pyridylalanine are highly conducive to its use in the design of novel asymmetric catalysts and ligands. The pyridine nitrogen can act as a Lewis base or a metal-coordinating ligand, while the amino acid backbone provides a chiral scaffold to induce stereoselectivity. Derivatives of Boc-D-2-pyridylalanine have been successfully incorporated into peptide-based catalysts for enantioselective carbon-carbon bond-forming reactions.

Research has demonstrated that short peptide sequences containing an embedded pyridylalanine (Pal) residue can function as highly efficient and selective organocatalysts. In one study, a tetrameric peptide incorporating Pal was identified as a potent catalyst for the enantioselective coupling of α-allenic esters with N-acyl imines nih.gov. The pyridine moiety is believed to play a crucial role in the catalytic cycle, likely through hydrogen bonding or other non-covalent interactions that orient the substrates within the chiral environment of the peptide. This approach yielded unique allenic products in good yields and with high enantioselectivity.

Catalyst SystemReactionYield (%)Enantiomeric Ratio
Pyridylalanine-PeptideAllenoate addition to N-acyl imineup to 88%up to 95:5
Recrystallized ProductN/AN/A>98:2

This work highlights a sophisticated strategy where the pyridylalanine residue is not merely a structural component but an active participant in the catalytic process, demonstrating its potential in the development of next-generation, peptide-based asymmetric catalysts nih.gov.

Design and Application of Boc-D-2-pyridylalanine as Chemical Biology Probes

Chemical biology relies on precisely designed molecular probes to study biological processes in their native environment. Boc-D-2-pyridylalanine serves as an excellent scaffold for such probes, owing to the unique spectroscopic properties and chemical reactivity of its pyridine ring.

Unnatural amino acids containing fluorescent side chains are powerful tools for real-time imaging and for studying protein conformation and dynamics nih.gov. The pyridyl group in 2-pyridylalanine can function as a core component of a fluorophore. By conjugating the electron-deficient pyridine ring with an electron-rich aromatic system, it is possible to create a charge-transfer-based fluorophore whose emission properties are sensitive to the local environment, such as solvent polarity and viscosity nih.gov.

These pyridyl-based amino acids can be incorporated into peptides or proteins at specific sites. Changes in protein conformation or binding events can alter the environment of the probe, leading to a detectable change in its fluorescence signal (e.g., a shift in emission wavelength or intensity). This makes them valuable for developing "off-on" fluorescent sensors for specific biological activities, such as those of enzymes like phenylalanine ammonia (B1221849) lyase rsc.org. The synthesis of such probes often involves multi-step processes, including hetero-Diels–Alder reactions and Suzuki–Miyaura cross-couplings, to build the extended aromatic system onto the pyridylalanine framework nih.gov.

Biorthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes researchgate.net. A common strategy is the "click chemistry" reaction between an azide (B81097) and an alkyne interchim.frillinois.edupeptide.com. Boc-D-2-pyridylalanine can be chemically modified to incorporate a bioorthogonal handle, transforming it into a versatile labeling agent.

For example, the pyridine ring can be functionalized with an azide group through standard aromatic chemistry. This "azido-pyridylalanine" derivative could then be incorporated into a biomolecule of interest. The resulting molecule can be selectively labeled with a probe (e.g., a fluorophore or an affinity tag) that carries a complementary alkyne group via the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction nih.govnih.gov. This strategy allows for the precise, site-specific labeling of proteins and other biomolecules in complex biological mixtures and even inside living cells biorxiv.org. The small size of the azide group ensures minimal perturbation to the structure and function of the target biomolecule before labeling interchim.fr.

Biorthogonal ReactionReactive GroupsKey Features
CuAAC Azide + Terminal AlkyneCopper(I) catalyzed, high yield, forms 1,4-triazole interchim.frnih.gov.
SPAAC Azide + Strained Alkyne (e.g., DBCO)Copper-free, fast kinetics, suitable for living systems researchgate.net.
IED-DA Tetrazine + Strained Alkene/AlkyneExtremely fast kinetics, high bioorthogonality nih.govgoogle.com.

Utilization within Privileged Scaffolds for Innovative Drug Discovery Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a rich source for the development of new drugs mdpi.com. The pyridine ring is widely recognized as one of the most important privileged scaffolds nih.govrsc.org. Its presence in a molecule can enhance binding affinity through hydrogen bonding (via the lone pair on the nitrogen atom), improve pharmacokinetic properties like solubility, and serve as a bioisostere for other chemical groups nih.govnih.gov.

Boc-D-2-pyridylalanine is a valuable building block for constructing compound libraries based on this privileged scaffold. By incorporating this amino acid, medicinal chemists can introduce the advantageous pyridine moiety into a peptide or small molecule, thereby increasing the probability of discovering a biologically active "hit." The pyridine scaffold is a component of numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents nih.govpharmablock.com. The strategic placement of the pyridine ring can significantly impact a drug's potency, selectivity, and metabolic stability nih.gov. Therefore, the use of Boc-D-2-pyridylalanine in drug discovery programs provides a direct route to novel chemical entities with favorable drug-like properties.

Applications in Targeted Radiopharmaceutical Ligand Design

The development of targeted radiopharmaceuticals for diagnostic imaging (e.g., Positron Emission Tomography, PET) and therapy is a rapidly advancing field in oncology nih.gov. These agents consist of a targeting molecule, a chelator, and a radionuclide. The choice of amino acids in peptidic radiopharmaceuticals is critical for receptor affinity, specificity, and in vivo pharmacokinetics.

Pyridylalanine has proven to be a particularly interesting unnatural amino acid for this application. Research on radiolabeled somatostatin (B550006) antagonists, which are used for imaging and treating neuroendocrine tumors, has shown that substituting a standard amino acid with a pyridylalanine isomer can significantly influence the properties of the resulting radioligand. The position of the nitrogen atom in the pyridyl ring (2-, 3-, or 4-pyridylalanine) affects the molecule's polarity and electronic properties, which in turn impacts receptor binding and biodistribution. PET imaging relies on the detection of radionuclides, and the stable attachment of these isotopes to the targeting vector is crucial for accurate imaging nih.gov.

This strategic substitution allows for the fine-tuning of a radiopharmaceutical's properties to optimize tumor uptake while minimizing accumulation in non-target organs like the kidneys, thereby enhancing diagnostic clarity and therapeutic efficacy.

Current Challenges and Prospective Research Directions

Development of Novel and More Efficient Synthetic Routes for Enantiopure Boc-D-2-pyridylalanine

Catalytic Asymmetric Hydrogenation: One promising approach is the asymmetric hydrogenation of prochiral precursors. For instance, (2-pyridyl)dehydroamino acid derivatives can be converted to their corresponding N-oxides, followed by asymmetric hydrogenation using a chiral rhodium catalyst like (R,R)-[Rh(Et-DUPHOS)(COD)]BF4. Subsequent reduction of the N-oxide can yield the desired pyridylalanine with high enantiomeric excess (ee). nih.gov This method has been successfully applied to the synthesis of L-azatyrosine, an antitumor antibiotic. nih.gov

Enzymatic Resolution: Chemoenzymatic methods offer a green and highly selective alternative for obtaining enantiopure pyridylalanines. nih.gov This strategy involves the enzymatic resolution of a racemic mixture. For example, racemic N-acetamido-alanine esters can be resolved using proteases like Protamex, which selectively hydrolyzes one enantiomer, allowing for the separation of the desired D-enantiomer with excellent purity (>99% ee). nih.gov

Chiral Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the synthesis of chiral amino acids. buchler-gmbh.comphasetransfer.comnih.govnih.govunimi.it This method typically involves the alkylation of a glycine (B1666218) Schiff base using a chiral catalyst, often derived from Cinchona alkaloids. nih.gov While this has been effectively used for phenylalanine derivatives, its application to pyridylalanines is an area of active investigation. The development of novel PTCs that are efficient for pyridyl-containing substrates could significantly improve the synthesis of Boc-D-2-pyridylalanine.

Synthetic Method Key Features Reported Enantiomeric Excess (ee) Challenges and Opportunities
Asymmetric HydrogenationUse of chiral rhodium catalysts on N-oxide precursors. nih.gov80-83% (for 2-pyridylalanines) nih.govDevelopment of more active and selective catalysts for direct hydrogenation.
Enzymatic ResolutionHighly selective enzymatic hydrolysis of racemic mixtures. nih.gov>99% nih.govScreening for more efficient and robust enzymes; optimization of reaction conditions.
Chiral Phase-Transfer CatalysisAsymmetric alkylation using chiral catalysts. buchler-gmbh.comnih.gov>90% (for phenylalanine derivatives) phasetransfer.comnih.govDesign of catalysts effective for pyridyl substrates; improving reaction yields.

Advanced Computational Approaches for Predicting and Optimizing Boc-D-2-pyridylalanine Interactions and Conformational Behavior

Computational modeling plays a crucial role in understanding and predicting the behavior of peptides containing unnatural amino acids like Boc-D-2-pyridylalanine. These in silico methods can guide the design of novel therapeutics by providing insights into their structure, dynamics, and interactions with biological targets.

NMR Spectroscopy and Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is an experimental technique that provides detailed information about the structure and dynamics of molecules in solution. mdpi.comuzh.chwalisongo.ac.idchemrxiv.orgnmims.edu For peptides containing Boc-D-2-pyridylalanine, 2D NMR techniques like COSY, TOCSY, and NOESY can be used to assign proton resonances and determine the through-bond and through-space connectivity, which in turn helps in elucidating the three-dimensional structure. The crystal structure of peptides containing D-amino acids and dehydrophenylalanine has been determined, revealing conformational preferences such as the adoption of helical structures. nih.gov

Computational/Analytical Method Information Gained Application in Boc-D-2-pyridylalanine Research
Molecular Dynamics (MD) SimulationsConformational flexibility, solvent effects, and binding dynamics. researchgate.netPredicting the preferred conformations of peptides containing Boc-D-2-pyridylalanine and their interactions with target proteins.
Quantum Mechanics (QM) CalculationsElectronic structure, charge distribution, and reaction mechanisms.Understanding the nature of non-covalent interactions involving the pyridyl ring and optimizing its binding properties.
NMR Spectroscopy3D structure in solution, dynamics, and intermolecular interactions. mdpi.comuzh.chwalisongo.ac.idchemrxiv.orgnmims.eduDetermining the solution structure of Boc-D-2-pyridylalanine-containing peptides and validating computational models.
X-ray CrystallographyHigh-resolution 3D structure in the solid state. nih.govProviding precise atomic coordinates for computational modeling and understanding crystal packing forces.

Expanding the Scope of Biochemical and Biological Applications of Boc-D-2-pyridylalanine Derivatives

The incorporation of Boc-D-2-pyridylalanine into peptides can lead to derivatives with enhanced biological activity and stability. The pyridyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which can improve binding affinity and selectivity for biological targets.

Peptidomimetics in Drug Design: Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as increased stability against enzymatic degradation. nih.govmdpi.com Boc-D-2-pyridylalanine is an excellent building block for the design of peptidomimetics. Its D-configuration can confer resistance to proteases, while the pyridyl moiety can be used to modulate receptor binding and pharmacokinetic properties. For instance, peptidomimetics containing a 2,5-pyrrolidinedione scaffold have been designed as potent inhibitors of aminopeptidase (B13392206) N. nih.gov

Catalysis: Peptides containing pyridylalanine have been shown to act as catalysts in asymmetric reactions. A tetrameric peptide containing a pyridylalanine residue was identified as an efficient catalyst for the enantioselective coupling of α-allenic esters with N-acyl imines, producing unique allenic products with high enantioselectivity. nih.gov This opens up the possibility of using Boc-D-2-pyridylalanine-containing peptides as novel asymmetric catalysts.

Integration of High-Throughput Synthesis and Screening with Boc-D-2-pyridylalanine Libraries

The discovery of novel bioactive peptides often relies on the synthesis and screening of large combinatorial libraries. americanpeptidesociety.orgnih.gov The integration of high-throughput synthesis and screening methods with Boc-D-2-pyridylalanine is a key area for future research.

Split-and-Pool Synthesis: The split-and-pool synthesis method is a powerful technique for generating large combinatorial libraries of peptides on a solid support. wikipedia.orgfigshare.comnih.govresearchgate.netresearchgate.net By systematically splitting, coupling, and pooling resin beads, it is possible to create libraries containing millions of unique peptide sequences. wikipedia.orgfigshare.com The incorporation of Boc-D-2-pyridylalanine into such libraries would allow for the exploration of a vast chemical space and the identification of novel ligands for various biological targets.

On-Bead Screening: One-bead-one-compound (OBOC) libraries, where each bead carries a unique peptide sequence, can be screened directly on the solid support. nih.govresearchgate.net5z.com This is typically done by incubating the library with a fluorescently labeled target protein and then identifying the "hit" beads that exhibit fluorescence. This high-throughput screening approach, when applied to Boc-D-2-pyridylalanine-containing libraries, can accelerate the discovery of new drug leads.

Library Method Description Potential Application with Boc-D-2-pyridylalanine
Split-and-Pool SynthesisA method for creating large combinatorial libraries by iterative splitting, coupling, and pooling of a solid support. wikipedia.orgfigshare.comnih.govresearchgate.netresearchgate.netGeneration of diverse peptide libraries containing Boc-D-2-pyridylalanine for screening against various biological targets.
One-Bead-One-Compound (OBOC)Each bead in the library carries a single, unique compound. nih.govnih.govresearchgate.net5z.comHigh-throughput on-bead screening of Boc-D-2-pyridylalanine libraries to identify ligands for specific receptors or enzymes.
Encoded LibrariesEach compound in the library is tagged with a unique chemical or DNA "barcode" for easy identification of hits. nih.govRapid deconvolution of hits from large Boc-D-2-pyridylalanine libraries, accelerating the hit-to-lead process.

Synergistic Research at the Interface of Chemical Synthesis, Structural Biology, and Computational Design

The development of novel therapeutics based on Boc-D-2-pyridylalanine requires a multidisciplinary approach that integrates chemical synthesis, structural biology, and computational design. This synergistic approach allows for a "design-build-test" cycle that can rapidly lead to optimized compounds.

The process begins with the computational design of peptides incorporating Boc-D-2-pyridylalanine, using molecular modeling to predict their structure and binding affinity for a target protein. These designed peptides are then synthesized using efficient chemical methods. The synthesized peptides are then evaluated for their biological activity, and their three-dimensional structures, both alone and in complex with their target, are determined using techniques like X-ray crystallography and NMR spectroscopy. This structural information then feeds back into the computational design phase, allowing for the refinement of the models and the design of next-generation compounds with improved properties.

Chiral Recognition Studies Utilizing Boc-D-2-pyridylalanine Scaffolds

Chiral recognition is a fundamental process in biology and chemistry, and the development of synthetic receptors that can selectively bind to one enantiomer of a chiral molecule is of great interest. mdpi.com The rigid and well-defined structure of peptides, combined with the unique properties of unnatural amino acids, makes them attractive scaffolds for the design of chiral selectors.

Boc-D-2-pyridylalanine, with its chiral center and the pyridyl ring capable of engaging in various intermolecular interactions, is a promising building block for the construction of novel chiral selectors. Peptides or peptidomimetics containing Boc-D-2-pyridylalanine could be immobilized on a solid support to create chiral stationary phases for high-performance liquid chromatography (HPLC) or used as chiral solvating agents in NMR spectroscopy for the enantiomeric discrimination of racemic compounds. The study of the interactions between these Boc-D-2-pyridylalanine-based selectors and various chiral analytes would provide valuable insights into the mechanisms of chiral recognition.

Q & A

Q. What are the optimal synthetic routes for Boc-D-2-pyridylalanine, and how can purity be validated?

Boc-D-2-pyridylalanine synthesis typically follows solid-phase peptide synthesis (SPPS) protocols using Fmoc/t-Bu chemistry. Key steps include:

  • Amino acid coupling : Use HBTU/HOBt activation under inert conditions.
  • Boc deprotection : Employ TFA in DCM (1:4 v/v) for 30 minutes.
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to achieve >95% purity .
  • Characterization : Validate via LC-MS (ESI+) and ¹H/¹³C NMR, comparing retention times and spectral data to reference standards .

Q. How can researchers ensure batch-to-batch consistency in Boc-D-2-pyridylalanine synthesis?

  • Quality control : Mandate MS and HPLC analysis for each batch.
  • Impurity profiling : Quantify residual solvents (e.g., TFA) via ion chromatography and water content via Karl Fischer titration.
  • Storage : Maintain at 0–6°C under nitrogen to prevent racemization .

Q. What are the standard applications of Boc-D-2-pyridylalanine in peptide chemistry?

  • Chiral building block : Used in asymmetric synthesis of peptide-based enzyme inhibitors.
  • Post-translational modification studies : Incorporates pyridyl groups for metal coordination in structural biology (e.g., crystallography) .

Advanced Research Questions

Q. How can enantiomeric purity of Boc-D-2-pyridylalanine be rigorously assessed, and what are common pitfalls?

  • Chiral HPLC : Use a Chirobiotic T column with isopropanol/hexane eluent; compare retention times to L-enantiomer standards.
  • Circular dichroism (CD) : Confirm absence of L-enantiomer contamination (<1%) via distinct CD spectra.
  • Pitfalls : Racemization during prolonged TFA exposure; mitigate via shorter deprotection times and low-temperature storage .

Q. What experimental designs resolve contradictions in Boc-D-2-pyridylalanine reactivity data across studies?

  • Controlled variable testing : Systematically vary reaction parameters (e.g., solvent polarity, temperature) to isolate conflicting factors.
  • Cross-validation : Compare kinetic data (e.g., reaction rates under anhydrous vs. humid conditions) using Arrhenius plots .
  • Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile discrepancies in published datasets .

Q. How can researchers design robust assays to study Boc-D-2-pyridylalanine’s role in peptide-protein interactions?

  • Surface plasmon resonance (SPR) : Immobilize pyridylalanine-containing peptides on NTA sensor chips to measure binding kinetics.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for metal-binding interactions.
  • Control experiments : Include scrambled-sequence peptides and metal-free buffers to validate specificity .

Methodological Frameworks

What criteria define a well-formulated research question for Boc-D-2-pyridylalanine studies?

Apply the FINER framework:

  • Feasible : Ensure access to synthetic facilities (e.g., SPPS-capable labs).
  • Novel : Investigate understudied applications (e.g., bioorthogonal tagging).
  • Ethical : Adhere to chemical safety protocols (e.g., waste disposal guidelines).
  • Relevant : Align with broader goals in medicinal chemistry or enzymology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.